molecular formula C10H20O6 B1677520 2,5,8,11-Tetraoxatetradecan-14-oic acid CAS No. 67319-28-2

2,5,8,11-Tetraoxatetradecan-14-oic acid

Cat. No. B1677520
CAS RN: 67319-28-2
M. Wt: 236.26 g/mol
InChI Key: ZMCJTXKSDDFJRG-UHFFFAOYSA-N
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Description

“2,5,8,11-Tetraoxatetradecan-14-oic acid” is a chemical compound with the CAS Number: 67319-28-2 . It has a molecular weight of 236.27 and its molecular formula is C10H20O6 . It is also known as m-PEG3-CH2CH2COOH .


Molecular Structure Analysis

The InChI code for “2,5,8,11-Tetraoxatetradecan-14-oic acid” is 1S/C10H20O6/c1-13-4-5-15-8-9-16-7-6-14-3-2-10(11)12/h2-9H2,1H3,(H,11,12) . The compound has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 12 freely rotating bonds .


Physical And Chemical Properties Analysis

“2,5,8,11-Tetraoxatetradecan-14-oic acid” has a density of 1.1±0.1 g/cm3, a boiling point of 352.3±32.0 °C at 760 mmHg, and a flash point of 129.8±18.6 °C . Its molar refractivity is 56.9±0.3 cm3, and it has a polar surface area of 74 Å2 .

Scientific Research Applications

Oxygenation and Activation in Biological Systems

Research has demonstrated the role of similar compounds in the oxygenation mechanism of biological systems. For instance, studies on arachidonic acid epoxides have shown intramolecular transfer processes crucial in biological reactions (Pace-Asciak, 1984). Similarly, the formation of trihydroxytetraenes from arachidonic acid in human leukocytes indicates the significance of such compounds in bioactive processes (Serhan, Hamberg, & Samuelsson, 1984).

Analysis and Quantification in Biochemistry

The quantitative analysis of eicosatetraenoic acids, as seen in the study of 5-oxo-6,8,11,14-eicosatetraenoic acid, highlights the application of such compounds in biochemical research, particularly in understanding inflammatory diseases (Powell et al., 2001).

Reactivity and Catalysis

Research on macrocyclic complexes and their reaction with oxygen showcases the potential application of 2,5,8,11-tetraoxatetradecan-14-oic acid analogs in understanding catalysis and reactivity in chemical systems (Garcia-Bosch et al., 2016).

Environmental and Analytical Chemistry

Studies on polar organic oxygenates in PM2.5 at various sites in the United States have implications for environmental chemistry and the analysis of atmospheric components (Edney et al., 2003).

Synthesis and Drug Development

In the realm of medicinal chemistry, the synthesis of specific oic acid derivatives and their potential anti-fibrosis activities suggest a significant application in drug development and therapeutic interventions (Song et al., 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O6/c1-13-4-5-15-8-9-16-7-6-14-3-2-10(11)12/h2-9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCJTXKSDDFJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,8,11-Tetraoxatetradecan-14-oic acid

Synthesis routes and methods

Procedure details

To tert-butyl 2,5,8,11-tetraoxatetradecan-14-oate (65 g, 222.6 mmol) (example-1), was added p-toluenesulfonic acid (21.16 g, 111 mmol) and water (31.7 mL). The contents were heated to 80° C. and stirred at that temperature for 2 h. The completion of the reaction was monitor by TLC. The reaction mixture was cooled to 0° C. and basified to pH 10 to 11 using sodium hydroxide solution (17.7 g dissolved in 65 mL water). The contents were stirred at 25-30° C. for 10 minutes. Added Ethyl acetate (65 mL×2), stirred and separated the layer. The aqueous layer was cooled to 0 to 5° C. and the pH was adjusted to 3.5 to 4 using 11 N HCl solution and the product was extracted to methylene chloride (120 ml×2). The combined organic layer was washed with water, brine solution and dried over sodium sulphate. The solvent was removed under vacuum to afford 2,5,8,11-tetraoxatetradecan-14-oic acid (40.5 g, 77.1%).
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
21.16 g
Type
reactant
Reaction Step One
Name
Quantity
31.7 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
AM Cieślak, MV Pavliuk, L D'Amario, M Abdellah… - Nano Energy, 2016 - Elsevier
Zinc oxide was one of the first semiconductors used in dye-sensitized solar cells but its instability in aqueous media precludes its use for large-scale applications. Herein, we report on a …
Number of citations: 43 www.sciencedirect.com
J Lewiński, J Sá - 2016 - rcin.org.pl
Zinc oxide was one of the first semiconductors used in dye-sensitized solar cells but its instability in aqueous media precludes its use for large-scale applications. Herein, we report on a …
Number of citations: 0 rcin.org.pl
AM Cieślak, ER Janeček, K Sokołowski, T Ratajczyk… - Nanoscale, 2017 - pubs.rsc.org
Herein, we show how the inherent light-induced redox properties of semiconducting nanocrystals (NCs) can be utilized for the photo-driven reversible modulation of dynamic …
Number of citations: 22 pubs.rsc.org
M Wolska‐Pietkiewicz, K Tokarska… - … A European Journal, 2018 - Wiley Online Library
The unique physicochemical properties and biocompatibility of zinc oxide nanocrystals (ZnO NCs) are strongly dependent on the nanocrystal/ligand interface, which is largely …
M Roohnikan, V Toader, A Rey, L Reven - Langmuir, 2016 - ACS Publications
Nanoparticle-liquid crystal (NP-LC) composites based on hydrogen bonding were explored using a model system. The ligand shells of 3 nm diameter zirconium dioxide nanoparticles (…
Number of citations: 21 pubs.acs.org
C Vidaurre-Agut, EM Rivero-Buceta, CC Landry… - Nanomaterials, 2021 - mdpi.com
To understand the factors that control the formation of the biomolecular corona, a systematic study of the adsorption of several miRNAs shown to be important in prostate cancer on …
Number of citations: 4 www.mdpi.com
A Cabrera-García, A Vidal-Moya, Á Bernabeu… - Nanomaterials, 2016 - mdpi.com
We describe the synthesis, characterization and application as contrast agents in magnetic resonance imaging of a novel type of magnetic nanoparticle based on Gd-Si oxide, which …
Number of citations: 18 www.mdpi.com
A Cabrera-García, E Checa-Chavarria… - Nanoscale, 2018 - pubs.rsc.org
The development of contrast agents (CAs) for Magnetic Resonance Imaging (MRI) with T1–T2 dual-mode relaxivity requires the accurate assembly of T1 and T2 magnetic centers in a …
Number of citations: 15 pubs.rsc.org
AM Cieślak - 2022 - rcin.org.pl
Colloidal semiconductor nanocrystals (NCs) composed of earth-abundant non-toxic elements are of great interest to catalysis, photovoltaics, electronics, and biomedicine. Among the …
Number of citations: 2 rcin.org.pl
EKU Larsen, T Nielsen, T Wittenborn, LM Rydtoft… - Nanoscale, 2012 - pubs.rsc.org
Iron oxide nanoparticles have found widespread applications in different areas including cell separation, drug delivery and as contrast agents. Due to water insolubility and stability …
Number of citations: 71 pubs.rsc.org

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